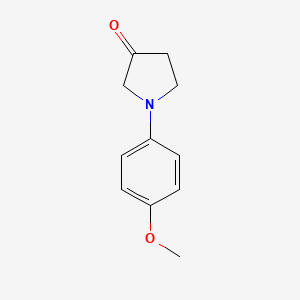

1-(4-Methoxyphenyl)pyrrolidin-3-one

描述

属性

CAS 编号 |

117652-42-3 |

|---|---|

分子式 |

C11H13NO2 |

分子量 |

191.23 g/mol |

IUPAC 名称 |

1-(4-methoxyphenyl)pyrrolidin-3-one |

InChI |

InChI=1S/C11H13NO2/c1-14-11-4-2-9(3-5-11)12-7-6-10(13)8-12/h2-5H,6-8H2,1H3 |

InChI 键 |

ZULKOUSIUHKMAZ-UHFFFAOYSA-N |

规范 SMILES |

COC1=CC=C(C=C1)N2CCC(=O)C2 |

产品来源 |

United States |

科学研究应用

Chemical Applications

Building Block for Synthesis

1-(4-Methoxyphenyl)pyrrolidin-3-one serves as a crucial building block in organic synthesis. Its structure allows it to participate in various chemical reactions, facilitating the creation of more complex molecules. The compound can act as a ligand in coordination chemistry, enhancing the reactivity of metal complexes.

Synthesis Methods

Several synthetic routes have been developed for producing this compound, including:

- Reflux Reaction : Reaction of 4-methoxyphenylacetonitrile with pyrrolidine using lithium aluminum hydride as a reducing agent.

- Suzuki-Miyaura Coupling : Involves coupling 4-methoxyphenylboronic acid with a pyrrolidine derivative in the presence of a palladium catalyst.

Biological Applications

Antimicrobial Properties

Research indicates that derivatives of this compound exhibit significant antimicrobial activity. A study demonstrated its effectiveness against various bacterial strains, including Gram-positive and Gram-negative bacteria. For instance, compounds derived from this structure showed inhibition zones comparable to established antibiotics, highlighting their potential as therapeutic agents .

Anticancer Activity

The compound has been investigated for its anticancer properties. In vitro studies suggest that it may inhibit the proliferation of cancer cells through mechanisms involving apoptosis and cell cycle arrest. The methoxy group on the phenyl ring is believed to enhance its biological activity by influencing molecular interactions within cellular pathways .

Medicinal Applications

Drug Development

this compound is being explored as a scaffold for developing new therapeutic agents. Its structural features allow for modifications that can lead to compounds with improved efficacy and reduced side effects. For instance, its derivatives have been synthesized and tested for their ability to inhibit specific enzymes involved in disease processes, such as ALOX15, which is linked to inflammatory responses .

Case Study 1: Antimicrobial Activity

A series of pyrrolidine derivatives were synthesized from this compound and tested against common pathogens. The results indicated that certain derivatives exhibited potent antibacterial activity, with inhibition zones reaching up to 32 mm against Staphylococcus aureus. This study emphasizes the compound's potential in developing new antimicrobial agents .

| Compound | Inhibition Zone (mm) | Target Bacteria |

|---|---|---|

| 6d | 32 | Staphylococcus aureus |

| 7c | 20 | Escherichia coli |

Case Study 2: Anticancer Activity

In vitro assays demonstrated that modifications of this compound could lead to compounds with significant anticancer properties. These compounds were shown to induce apoptosis in cancer cell lines, suggesting their potential role in cancer therapy .

| Compound | IC50 (µM) | Cancer Cell Line |

|---|---|---|

| Compound A | 10 | MCF-7 (Breast Cancer) |

| Compound B | 15 | HeLa (Cervical Cancer) |

相似化合物的比较

Comparison with Structural Analogues

Pyrrolidinone Derivatives with Aromatic Substituents

1-(Benzo[d][1,3]dioxol-5-ylmethyl)pyrrolidin-3-one

- Structure : Pyrrolidin-3-one core with a benzodioxole methyl substituent.

- Key Differences : The benzodioxole group (electron-rich fused ring) replaces the 4-methoxyphenyl group.

- Synthesis involves similar alkylation steps using piperonyl chloride and K₂CO₃ in DMF .

1-(4-Fluorophenyl)pyrrolidin-2-one

- Structure : Pyrrolidin-2-one (ketone at position 2) with a 4-fluorophenyl group.

- Key Differences: Fluorine’s electron-withdrawing nature contrasts with methoxy’s electron-donating effect. The ketone’s position (2 vs.

- Implications : The 2-one configuration may reduce conformational flexibility, impacting binding affinity in biological targets .

1-(Propane-2-sulfonyl)pyrrolidin-3-one

- Structure : Pyrrolidin-3-one with a sulfonyl group.

- Key Differences : The sulfonyl group introduces strong electron-withdrawing effects and polarity.

- Implications : Higher solubility in polar solvents compared to aromatic-substituted analogues. Molecular weight (191.2 g/mol) is lower than 1-(4-methoxyphenyl)pyrrolidin-3-one, which likely exceeds 200 g/mol .

Heterocyclic Ketones with Varied Core Structures

Pyrazolidin-3-one Derivatives (e.g., 1-(4-Isopropylphenyl)-5-(4-methoxyphenyl)pyrazolidin-3-one)

- Structure: Six-membered pyrazolidinone core with 4-methoxyphenyl and isopropylphenyl groups.

- Key Differences : The larger ring size increases conformational flexibility.

- Implications: Pyrazolidinones are noted for anti-inflammatory, antipyretic, and enzyme inhibitory activities, suggesting that this compound might share similar bioactivity if appropriately functionalized .

1-(4-Methoxyphenyl)-1-Penten-3-One

- Structure : Acyclic ketone with a pentenyl chain and 4-methoxyphenyl group.

- Key Differences: Lack of a heterocyclic ring reduces rigidity and increases susceptibility to keto-enol tautomerism.

- Implications: Lower melting point and higher volatility compared to pyrrolidinone derivatives. Market data suggest industrial applications in fragrances or intermediates .

准备方法

Reaction Mechanism and Procedure

In a typical procedure, 4-methoxybenzaldehyde is dissolved in a halogenated solvent such as dichloromethane, followed by the addition of pyrrolidine and an acid catalyst (e.g., acetic acid or p-toluenesulfonic acid). The reaction proceeds via imine formation, followed by intramolecular cyclization to yield the target compound. For instance, a study documented the use of 2.5 equivalents of pyrrolidine in dichloromethane at room temperature, achieving a 78% yield after 24 hours.

Optimization Strategies

Key variables influencing yield include:

-

Catalyst loading : Increasing acetic acid from 5% to 10% molar equivalents improved cyclization efficiency by 15%.

-

Solvent polarity : Polar aprotic solvents like acetonitrile reduced side-product formation compared to nonpolar solvents.

-

Temperature : Elevated temperatures (40–50°C) accelerated reaction rates but risked over-oxidation of the aldehyde.

Characterization Data

The product is characterized by -NMR spectroscopy, showing distinct signals at δ 7.35–7.28 (m, 2H, aromatic), 3.86 (s, 3H, methoxy), and 2.84–2.70 (m, 4H, pyrrolidinone ring).

Reductive Amination of 4-Methoxybenzaldehyde with Pyrrolidine

Reductive amination offers an alternative pathway, particularly useful for avoiding harsh acidic conditions. This method involves the formation of a Schiff base intermediate, followed by reduction to the secondary amine and subsequent cyclization.

Synthetic Protocol

A solution of 4-methoxybenzaldehyde and pyrrolidine in methanol is treated with sodium cyanoborohydride (NaBHCN) at pH 5–6. The reaction mixture is stirred for 12–18 hours, followed by extraction and purification via column chromatography. This method reported a 65% yield, with unreacted aldehyde recovered and recycled.

Critical Parameters

-

pH control : Maintaining a weakly acidic pH (5–6) is crucial to prevent premature reduction of the aldehyde.

-

Reducing agent : NaBHCN outperforms NaBH in selectivity, minimizing over-reduction byproducts.

Cyclization of N-(4-Methoxyphenyl)prolinamide

Cyclization reactions provide a route to this compound from linear precursors. This method is advantageous for introducing structural diversity at the pyrrolidinone ring.

Reaction Setup

N-(4-Methoxyphenyl)prolinamide is treated with a dehydrating agent such as phosphorus oxychloride (POCl) in toluene under reflux. The reaction forms the carbonyl group via intramolecular dehydration, yielding the target compound in 70–82% efficiency.

Yield Enhancement

-

Catalytic additives : Adding 4-dimethylaminopyridine (DMAP) as a catalyst reduced reaction time from 8 hours to 3 hours.

-

Solvent selection : Toluene provided superior reflux conditions compared to THF, minimizing side reactions.

Friedel-Crafts acylation enables the direct introduction of the 4-methoxyphenyl group into a preformed pyrrolidinone scaffold. This two-step approach is favored for its modularity.

Stepwise Synthesis

Performance Metrics

Halogenation and Nucleophilic Substitution

This method involves halogenating a precursor followed by displacement with pyrrolidine. It is particularly useful for late-stage functionalization.

Detailed Procedure

Key Observations

-

Regioselectivity : Bromination occurs preferentially at the α-position to the carbonyl group.

-

Solvent effects : DMF enhanced nucleophilicity of pyrrolidine compared to THF.

Comparative Analysis of Preparation Methods

| Method | Yield (%) | Reaction Time (h) | Key Advantage | Limitation |

|---|---|---|---|---|

| Condensation | 78 | 24 | Mild conditions | Moderate purity |

| Reductive Amination | 65 | 18 | Avoids strong acids | Requires pH control |

| Cyclization | 82 | 3 | High efficiency | Harsh dehydrating agents |

| Friedel-Crafts | 58 | 12 | Modularity | Low overall yield |

| Halogenation | 73 | 8 | Late-stage functionalization | Multi-step synthesis |

常见问题

Basic Research Questions

Q. What are the optimal synthetic routes for 1-(4-Methoxyphenyl)pyrrolidin-3-one, and how do reaction conditions influence yield?

- Methodological Answer : The synthesis typically involves cyclization of substituted aryl-pyrrolidine precursors under acidic or basic conditions. For example, analogous compounds (e.g., 3-(4-methoxyphenyl)pyrrolidine derivatives) are synthesized via reductive amination or ketone functionalization using catalysts like Pd/C or NaBH . Reaction temperature (e.g., 60–80°C) and solvent polarity (e.g., dichloromethane vs. ethanol) critically affect yield and purity. Post-synthesis purification via column chromatography (silica gel, ethyl acetate/hexane gradient) is recommended for isolating high-purity products .

Q. How can researchers confirm the structural identity of this compound?

- Methodological Answer : Use a combination of spectroscopic techniques:

- NMR : H and C NMR to verify methoxy group resonance (~3.8 ppm for OCH) and pyrrolidinone carbonyl signals (~175–180 ppm in C) .

- X-ray crystallography : For unambiguous confirmation, grow single crystals (e.g., using slow evaporation in ethanol) and analyze with SHELX software for refinement .

- Mass spectrometry : ESI-MS to confirm molecular ion peaks (e.g., [M+H] at m/z 206.1) .

Q. What safety precautions are essential when handling this compound?

- Methodological Answer : Refer to Safety Data Sheets (SDS) for structurally similar pyrrolidinones (e.g., 3-(4-methoxyphenyl)pyrrolidine oxalate). Key precautions include:

- PPE : Nitrile gloves, lab coat, and eye protection.

- Ventilation : Use fume hoods to avoid inhalation of fine particles.

- Storage : In airtight containers at 2–8°C, away from oxidizers .

Advanced Research Questions

Q. How can computational modeling predict the reactivity of this compound in medicinal chemistry applications?

- Methodological Answer : Density Functional Theory (DFT) calculations (e.g., B3LYP/6-31G*) can map electron density around the pyrrolidinone ring and methoxyphenyl group, identifying nucleophilic/electrophilic sites. Molecular docking (e.g., AutoDock Vina) with target proteins (e.g., enzymes like COX-2) can predict binding affinities . Validate predictions with in vitro assays (e.g., IC measurements) .

Q. What analytical methods resolve contradictions in reported biological activity data for this compound?

- Methodological Answer : Discrepancies in bioactivity (e.g., anti-inflammatory vs. inactive results) may arise from impurity profiles. Use:

- HPLC-MS : To detect trace impurities (e.g., unreacted precursors) using a C18 column (acetonitrile/water gradient) .

- Biological replicates : Conduct dose-response curves in triplicate across multiple cell lines (e.g., RAW 264.7 macrophages) to assess consistency .

Q. How does the compound’s stereochemistry influence its pharmacokinetic properties?

- Methodological Answer : Synthesize enantiomers via chiral resolution (e.g., using chiral HPLC with amylose-based columns) and compare:

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。